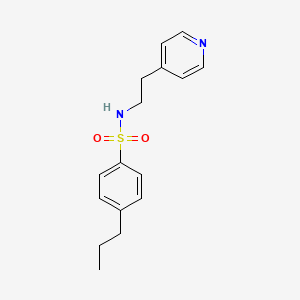![molecular formula C15H19N7OS B5569356 6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5569356.png)
6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis Approach: The synthesis of similar compounds often involves multi-step reactions. For example, a method involving Ugi reactions followed by stirring with sodium ethoxide is used to synthesize related triazines (Sañudo et al., 2006). This method may be relevant for synthesizing the desired compound.
Molecular Structure Analysis
- Crystal Structure: X-ray diffraction is a common technique used for determining molecular structures. For example, the crystal structure of related compounds has been analyzed to understand their molecular conformation (Dolzhenko et al., 2011).
Chemical Reactions and Properties
- Reactivity: Research on similar compounds demonstrates how they react under various conditions. For instance, the reactivity of related pyridinols with peroxyl radicals has been studied, which could be relevant for understanding the chemical reactions of the subject compound (Wijtmans et al., 2004).
Physical Properties Analysis
- Solubility and Stability: The solubility in different solvents and thermal stability are significant physical properties. For analogous compounds, these properties have been investigated and provide insights into their behavior under various conditions (Zhang et al., 2007).
Chemical Properties Analysis
- Electronic Structure: Density Functional Theory (DFT) analyses are often conducted to understand the electronic structure of such compounds. Research on similar molecules has shown insights into their molecular electrostatic potential and frontier molecular orbitals (Geng et al., 2023).
Wissenschaftliche Forschungsanwendungen
Chelating Properties and Crystal Engineering : This compound is structurally similar to derivatives that have been used for chelating metals and engineering hydrogen-bonded crystals. Duong et al. (2011) discuss the use of similar compounds in creating predictable structures held together by coordinative interactions and hydrogen bonds, particularly with metals like Ag(I) (Duong et al., 2011).
Synthesis of Novel Compounds with Potential Biological Activities : Another study by Badne et al. (2011) describes the synthesis of novel heterocyclic compounds using related compounds as intermediates, exploring their antimicrobial activity (Badne et al., 2011).
Potential in CNS-Depressant Drugs : Okafor et al. (1982) describe the use of compounds structurally related to this chemical in synthesizing new central nervous system depressants (Okafor et al., 1982).
Development of Anti-Inflammatory and Analgesic Agents : Research by Abu‐Hashem et al. (2020) on related compounds led to the synthesis of novel molecules with significant anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Synthesis of Novel Polyamides : Liu et al. (2013) discuss the use of related diamines in synthesizing new fluorinated polyamides, highlighting their potential in creating materials with desirable thermal and mechanical properties (Liu et al., 2013).
Synthesis of Pyridine-Containing Polyimides : Yan et al. (2011) explored the use of pyridine-containing aromatic diamines, similar in structure, for synthesizing polyimides with good solubility and thermal stability, indicating their potential in advanced material science applications (Yan et al., 2011).
Eigenschaften
IUPAC Name |
6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7OS/c1-7-5-8(6-23-4)9-10(16)11(24-13(9)18-7)12-19-14(17)21-15(20-12)22(2)3/h5H,6,16H2,1-4H3,(H2,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWLCOHVBSVKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NC(=N3)N(C)C)N)N)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)


![N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5569308.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)

![methyl 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5569349.png)
![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)
![7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)
![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)
